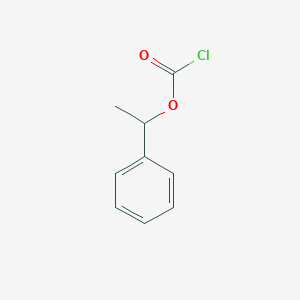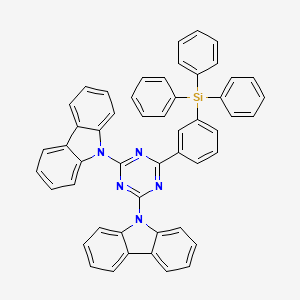![molecular formula C26H33N5O2S B12499886 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is a complex organic compound that features a benzamide core with multiple substituents, including a triazole ring and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide core. Common reagents used in these reactions include hydrazine derivatives, thiols, and amines. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired but often involve the use of solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoles: These compounds share a similar benzamide core and have diverse biological activities.
Triazoles: Compounds containing the triazole ring are known for their antimicrobial and antifungal properties.
Sulfonamides: These compounds contain a sulfanyl group and are widely used as antibiotics.
Uniqueness
2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is unique due to its combination of structural features, including the triazole ring, sulfanyl group, and benzamide core. This combination may confer unique biological activities and make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C26H33N5O2S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2-methyl-N-[2-methyl-1-[4-methyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide |
InChI |
InChI=1S/C26H33N5O2S/c1-16(2)19-11-13-20(14-12-19)27-22(32)15-34-26-30-29-24(31(26)6)23(17(3)4)28-25(33)21-10-8-7-9-18(21)5/h7-14,16-17,23H,15H2,1-6H3,(H,27,32)(H,28,33) |
Clé InChI |
WBWZNNYAWLECLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)

![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)
